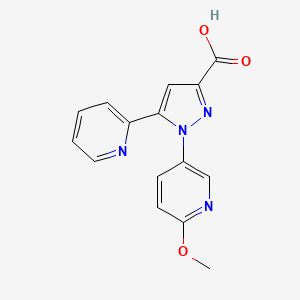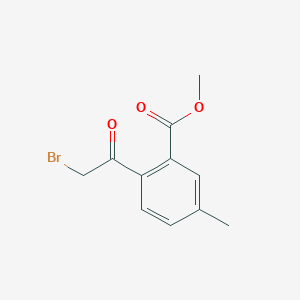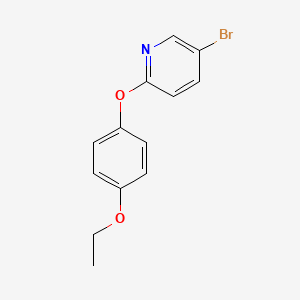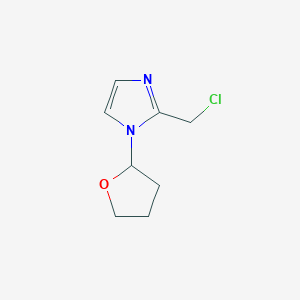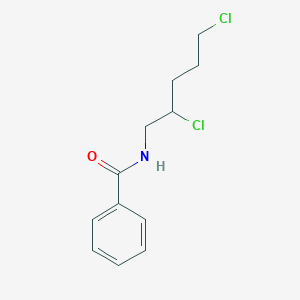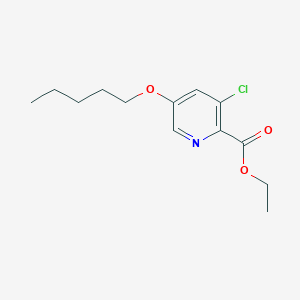
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a pentyloxy group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-pyridinecarboxylic acid and pentyloxy alcohol.
Esterification: The carboxylic acid group of 3-chloro-2-pyridinecarboxylic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 3-chloro-2-pyridinecarboxylate.
Substitution Reaction: The ethyl 3-chloro-2-pyridinecarboxylate undergoes a nucleophilic substitution reaction with pentyloxy alcohol in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Ethyl 3-chloro-5-(pentyloxy)-2-pyridinemethanol.
Substitution: Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate or Ethyl 3-thio-5-(pentyloxy)-2-pyridinecarboxylate.
科学研究应用
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The chloro and pentyloxy groups play a crucial role in binding to target enzymes or receptors, leading to the modulation of biological pathways. The ester group may undergo hydrolysis to release the active carboxylate form, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
Ethyl 3-chloro-2-pyridinecarboxylate: Lacks the pentyloxy group, making it less hydrophobic.
Ethyl 5-(pentyloxy)-2-pyridinecarboxylate: Lacks the chloro group, affecting its reactivity.
Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate: Contains an amino group instead of a chloro group, altering its chemical properties.
Uniqueness
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is unique due to the presence of both chloro and pentyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC 名称 |
ethyl 3-chloro-5-pentoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H18ClNO3/c1-3-5-6-7-18-10-8-11(14)12(15-9-10)13(16)17-4-2/h8-9H,3-7H2,1-2H3 |
InChI 键 |
DAJJVMQJBHFWFP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC(=C(N=C1)C(=O)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


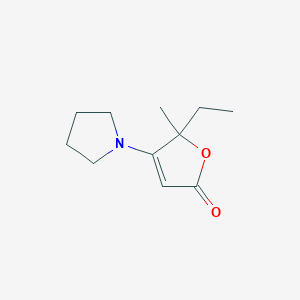
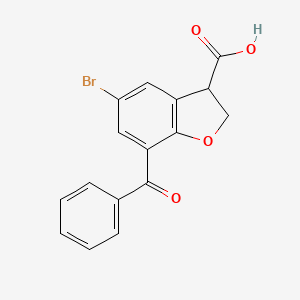
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)

![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
